N-(3-methylphenyl)-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
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Overview
Description
2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its indole core structure, substituted with a trifluoroacetyl group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the indole core The indole is then functionalized with a trifluoroacetyl group through a Friedel-Crafts acylation reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The indole core structure also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE: Shares the trifluoroacetyl group but differs in the core structure.
3-METHYL-1-OCTYL-1H-IMIDAZOLIUM BIS(2,2,2-TRIFLUOROACETYL)IMIDE: Contains similar functional groups but has a different overall structure.
Uniqueness
2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and the indole core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H17F3N2O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C20H17F3N2O2/c1-12-6-5-7-14(10-12)24-17(26)11-25-13(2)18(19(27)20(21,22)23)15-8-3-4-9-16(15)25/h3-10H,11H2,1-2H3,(H,24,26) |
InChI Key |
JWFNOFLSPJMGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=C(C3=CC=CC=C32)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
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